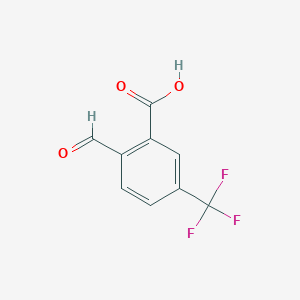










|
REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[CH:15]=[CH:14][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:12][C:8]=1[C:9]([OH:11])=[O:10].CN(C)[CH:22]=[O:23].[OH-].[Na+]>O1CCCC1>[CH:22]([C:7]1[CH:15]=[CH:14][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:12][C:8]=1[C:9]([OH:11])=[O:10])=[O:23] |f:3.4|
|


|
Name
|
|
|
Quantity
|
56 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
17.9 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C(=O)O)C=C(C=C1)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to 0° C.
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with ether (2×50 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer was separated
|
|
Type
|
ADDITION
|
|
Details
|
concentrated hydrochloric acid was added to it until the pH
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with ethyl acetate (3×80 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified on Analogix® Intelliflash280™ (SiO2, 7-100% solvent A in hexanes, solvent A=3:1:0.1 hexane:ethyl aceate:acetic acid) over 1 hour
|
|
Duration
|
1 h
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)C1=C(C(=O)O)C=C(C=C1)C(F)(F)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 20.6 mmol | |
| AMOUNT: MASS | 4.5 g | |
| YIELD: PERCENTYIELD | 31% | |
| YIELD: CALCULATEDPERCENTYIELD | 30.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |